molecular formula C15H14ClNO B1374551 3-Azetidinyl 5-chloro[1,1'-biphenyl]-2-yl ether CAS No. 1219948-67-0

3-Azetidinyl 5-chloro[1,1'-biphenyl]-2-yl ether

Cat. No. B1374551
M. Wt: 259.73 g/mol
InChI Key: VWYVMFWKHSUUOW-UHFFFAOYSA-N
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Description

“3-Azetidinyl 5-chloro[1,1’-biphenyl]-2-yl ether” is a complex organic compound that consists of an azetidine ring and a biphenyl group connected by an ether linkage . Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The biphenyl group is a key structural motif in various pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of azetidines has seen remarkable advances recently . The reactivity of azetidines is driven by a considerable ring strain, making them more stable than related aziridines . This stability translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The synthesis of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives has been reported, which might provide insights into the synthesis of "3-Azetidinyl 5-chloro[1,1’-biphenyl]-2-yl ether" .


Molecular Structure Analysis

The molecular structure of “3-Azetidinyl 5-chloro[1,1’-biphenyl]-2-yl ether” can be analyzed using various tools such as MolView . The structure would consist of an azetidine ring and a biphenyl group connected by an ether linkage .


Chemical Reactions Analysis

Ethers, like the ether linkage in “3-Azetidinyl 5-chloro[1,1’-biphenyl]-2-yl ether”, are known to be unreactive towards most reagents, making them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Azetidinyl 5-chloro[1,1’-biphenyl]-2-yl ether” would depend on the properties of its constituents, namely the azetidine ring and the biphenyl group .

Scientific Research Applications

Synthesis Methods

  • Higgins et al. (1987) describe a method for preparing 1-alkyl-3-azetidinols, which involves cyclization of ether derivatives and might be applicable to synthesizing variants of 3-Azetidinyl 5-chloro[1,1'-biphenyl]-2-yl ether (Higgins, Eaton, Worth, & Peterson, 1987).

Biological and Antimicrobial Activities

  • Mohite and Bhaskar (2011) synthesized azetidinone derivatives showing significant antibacterial and antifungal activities, suggesting potential antimicrobial applications for 3-Azetidinyl 5-chloro[1,1'-biphenyl]-2-yl ether (Mohite & Bhaskar, 2011).
  • Kalsi, Shrimali, Bhalla, and Barthwal (1990) investigated the anti-inflammatory activity of indolyl azetidinones, which may guide research into the potential anti-inflammatory properties of 3-Azetidinyl 5-chloro[1,1'-biphenyl]-2-yl ether (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).

Chemical Structure and Properties

  • Henkel, Krämer, and Jäger (1997) detailed the crystal structure of a related azetidin-2-one compound, providing insights into the structural analysis that could be applicable to 3-Azetidinyl 5-chloro[1,1'-biphenyl]-2-yl ether (Henkel, Krämer, & Jäger, 1997).

Potential Pharmaceutical Applications

  • Patel and Desai (2005) synthesized antimicrobial compounds under environmentally friendly conditions, suggesting a route for synthesizing 3-Azetidinyl 5-chloro[1,1'-biphenyl]-2-yl ether in a sustainable manner (Patel & Desai, 2005).
  • Ansari and Lal (2009) investigated the antimicrobial activity of novel azetidin-2-ones, indicating the potential of 3-Azetidinyl 5-chloro[1,1'-biphenyl]-2-yl ether in developing antimicrobial agents (Ansari & Lal, 2009).

Safety And Hazards

The safety and hazards of “3-Azetidinyl 5-chloro[1,1’-biphenyl]-2-yl ether” would depend on its constituents. For instance, ethers can form explosive peroxides . Biphenyl is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Therefore, the future directions of “3-Azetidinyl 5-chloro[1,1’-biphenyl]-2-yl ether” could include its use in the synthesis of new pharmaceuticals or agrochemicals .

properties

IUPAC Name

3-(4-chloro-2-phenylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c16-12-6-7-15(18-13-9-17-10-13)14(8-12)11-4-2-1-3-5-11/h1-8,13,17H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYVMFWKHSUUOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=C(C=C(C=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301246963
Record name 3-[(5-Chloro[1,1′-biphenyl]-2-yl)oxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301246963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azetidinyl 5-chloro[1,1'-biphenyl]-2-yl ether

CAS RN

1219948-67-0
Record name 3-[(5-Chloro[1,1′-biphenyl]-2-yl)oxy]azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219948-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(5-Chloro[1,1′-biphenyl]-2-yl)oxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301246963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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